2-Methyl-5-((trifluoromethyl)thio)aniline
Overview
Description
2-Methyl-5-((trifluoromethyl)thio)aniline is a chemical compound with the molecular formula C8H8F3NS . It has a molecular weight of 207.218 and is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Methyl-5-((trifluoromethyl)thio)aniline consists of a benzene ring substituted with a methyl group, an amino group, and a trifluoromethylthio group .Physical And Chemical Properties Analysis
2-Methyl-5-((trifluoromethyl)thio)aniline is a solid at room temperature .Scientific Research Applications
Organic Synthesis and Dye Development
The synthesis of BODIPY dyes, which are highly valued for their applications in fluorescent tagging and imaging, involves reactions where structurally related compounds act as precursors. For instance, the synthesis of 8-heteroatom-substituted 4,4-difluoro-4-bora-3a,4a-diaza-s-indacenes highlights the role of thioether groups in developing compounds with significant absorption and fluorescence properties, demonstrating the utility of fluoroalkyl-thioanilines in creating new fluorophores with tailored optical properties (Goud, T. V., Tutar, A., & Biellmann, J., 2006).
Antitumor Agents and Pesticides
Fluoroalkyl-thioanilines serve as key intermediates in synthesizing antitumor agents, such as nilotinib, indicating their importance in medicinal chemistry. A method outlined for producing 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, a nilotinib intermediate, exemplifies the compound's role in pharmaceutical synthesis, showcasing the broader application of fluoroalkyl-thio compounds in drug development (Yang Shijing, 2013).
Heterocyclic Compound Synthesis
Research into the synthesis of heterocyclic compounds, such as quinolines and thiazoles, often involves fluoroalkyl-substituted anilines. These compounds are instrumental in constructing complex molecules with potential applications in material science and pharmaceuticals. The development of novel fungicides, for example, utilizes similar structural motifs, highlighting the compound's utility in agrochemical research (Li Wei, 2012).
Advanced Material Science
The application of fluoroalkyl-thioanilines in material science, particularly in creating liquid crystals and electron transport materials, underscores their significance in developing new technologies. For instance, derivatives of N-(benzylidene)aniline bearing trifluoromethyl or trifluoromethoxy groups exhibit properties conducive to liquid crystal formation, demonstrating the potential of fluoroalkyl-thio compounds in creating materials with specific optical and electronic properties (Miyajima, S., Nakazato, A., Sakoda, N., & Chiba, T., 1995).
Safety And Hazards
properties
IUPAC Name |
2-methyl-5-(trifluoromethylsulfanyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NS/c1-5-2-3-6(4-7(5)12)13-8(9,10)11/h2-4H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRPPIJDEOBMBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654254 | |
Record name | 2-Methyl-5-[(trifluoromethyl)sulfanyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-((trifluoromethyl)thio)aniline | |
CAS RN |
933673-21-3 | |
Record name | 2-Methyl-5-[(trifluoromethyl)sulfanyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.